2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone
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Overview
Description
2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone typically involves the bromination of 1-(5-chloro-2-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(5-chloro-2-fluorophenyl)ethanol.
Oxidation: 2-Bromo-1-(5-chloro-2-fluorophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential antimicrobial or anticancer properties.
Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .
Comparison with Similar Compounds
- 2-Bromo-1-(2-fluorophenyl)ethanone
- 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
Comparison: Compared to its analogs, 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is unique due to the specific arrangement of halogen atoms, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
2-bromo-1-(5-chloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHKWCFGQAYBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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